

# Technical Guide: Physicochemical Characterization of Methyl 2-aminoisonicotinate

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Compound of Interest				
Compound Name:	Methyl 2-aminoisonicotinate			
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Audience: Researchers, Scientists, and Drug Development Professionals Topic: Melting Point of **Methyl 2-aminoisonicotinate** 

This technical guide provides a comprehensive overview of the melting point of **Methyl 2-aminoisonicotinate**, a key physicochemical property for substance identification and purity assessment. The document outlines reported melting point values, details the experimental protocols for its determination, and presents a logical workflow for the measurement process.

## **Quantitative Data Summary**

The reported melting point of **Methyl 2-aminoisonicotinate** varies slightly across different suppliers and studies, which can be attributed to the purity of the sample and the specific methodology used for determination. A summary of the available data is presented below.

Parameter	Reported Value	Source	Notes
Melting Point	145.0 - 149.0 °C	Tokyo Chemical Industry	Purity: >98.0% (GC)
Melting Point	147 °C	Tokyo Chemical Industry	Reference value
Melting Point	142 - 143 °C	US Biological[1]	Form: Tan Solid



Pure crystalline substances typically exhibit a sharp, well-defined melting point, whereas the presence of impurities tends to lower the melting point and broaden its range.

## Experimental Protocols for Melting Point Determination

The determination of a melting point is a fundamental technique for characterizing organic compounds. The two most common methods are the capillary method and Differential Scanning Calorimetry (DSC).

## **Capillary Melting Point Determination**

The capillary method is the most widely adopted technique for melting point determination and is recognized by major pharmacopeias.[2] It involves heating a small, powdered sample in a capillary tube at a controlled rate and visually observing the transition from solid to liquid.[3]

#### Methodology:

- Sample Preparation:
  - Ensure the sample of **Methyl 2-aminoisonicotinate** is completely dry, as residual solvent can act as an impurity and depress the melting range.[4]
  - If the sample consists of coarse crystals, it must be finely pulverized using a clean mortar and pestle to ensure uniform packing and heat transfer.
- Capillary Tube Loading:
  - Obtain a standard glass capillary tube sealed at one end.[4]
  - Press the open end of the tube into the powdered sample, collecting a small amount of material.[5]
  - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To achieve dense packing, drop the capillary tube, sealed-end down, several times through a long glass tube.[2][4]



- The final packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[4][5]
- Measurement Procedure:
  - Apparatus: Place the loaded capillary tube into the heating block of a melting point apparatus.
  - Rapid Determination (Optional): If the approximate melting point is unknown, perform a
    preliminary run with a fast heating rate (e.g., 10-20 °C/minute) to establish a rough
    estimate.[6]
  - Accurate Determination: Cool the apparatus to at least 15-20 °C below the approximate melting point.[4][6] Begin heating at a slow, controlled rate, typically 0.5-2 °C per minute.
     [2] A slow ramp rate is critical for an accurate measurement.
  - Observation and Recording: Observe the sample through the apparatus's viewfinder.
     Record two temperatures:
    - 1. Onset of Melting: The temperature at which the first drop of liquid becomes visible.[4][5]
    - 2. Completion of Melting: The temperature at which the entire sample has transformed into a transparent liquid.[4][5]
  - The recorded values constitute the melting range (e.g., 142.5 143.5 °C). For high-purity compounds, this range should be narrow.

### **Differential Scanning Calorimetry (DSC)**

DSC is a thermoanalytical technique that provides highly accurate data on thermal transitions. It measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[7] This method can determine melting points, heat of fusion (enthalpy), and is a powerful tool for purity analysis.[8][9]

#### Methodology:

Sample Preparation:

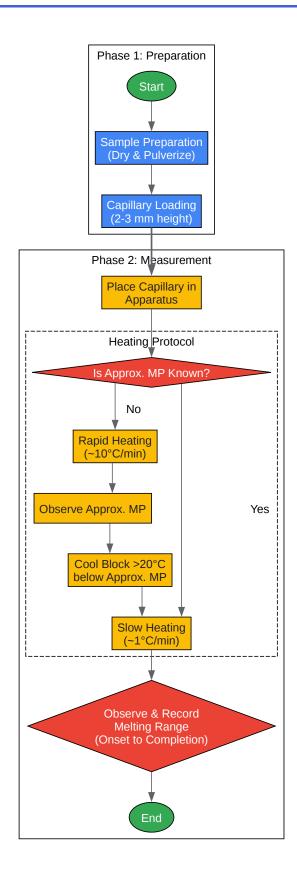


- Accurately weigh 1-3 mg of Methyl 2-aminoisonicotinate into a small aluminum DSC pan.
- Hermetically seal the pan to enclose the sample.
- Instrument Setup:
  - Place the sample pan and an empty reference pan into the DSC cell.
  - The instrument program is set to heat the cell at a constant, linear rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[8]
- Data Acquisition and Analysis:
  - The DSC instrument records the heat flow to the sample versus temperature.
  - The melting process appears as an endothermic peak on the DSC thermogram.
  - For pure organic compounds, the melting point (Tm) is determined from the extrapolated onset temperature of the peak.[10] The area under the peak corresponds to the heat of fusion.

## **Visualization of Experimental Workflow**

The following diagram illustrates the logical steps involved in a standard capillary melting point determination protocol.





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Caption: Workflow for Capillary Melting Point Determination.



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